molecular formula C24H38O4 B13818139 Di(2-ethylisohexyl)phthalate CAS No. 2229-55-2

Di(2-ethylisohexyl)phthalate

Cat. No.: B13818139
CAS No.: 2229-55-2
M. Wt: 390.6 g/mol
InChI Key: OQTICVORXAJFST-UHFFFAOYSA-N
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Description

Di(2-ethylisohexyl)phthalate is a chemical compound that belongs to the class of phthalates, which are esters of phthalic acid. It is primarily used as a plasticizer, a substance added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is a colorless, viscous liquid with low volatility and almost no odor. It is more soluble in organic solvents such as gasoline and oil than in water .

Preparation Methods

Di(2-ethylisohexyl)phthalate is produced commercially by the reaction of excess 2-ethylhexanol with phthalic anhydride in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid . The reaction conditions typically involve heating the mixture to facilitate the esterification process. The product is then purified through distillation or other separation techniques to obtain the desired compound.

Chemical Reactions Analysis

Di(2-ethylisohexyl)phthalate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of phthalic acid and other oxidation products.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The ester groups in this compound can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Mechanism of Action

Di(2-ethylisohexyl)phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with hormone synthesis, transport, and metabolism, leading to various health effects. After entering the human body, it is rapidly converted to mono(2-ethylhexyl)phthalate, which has greater toxicity. This compound can affect the thyroid gland, liver, and reproductive system by interacting with nuclear receptors and disrupting normal cellular functions .

Comparison with Similar Compounds

Properties

CAS No.

2229-55-2

Molecular Formula

C24H38O4

Molecular Weight

390.6 g/mol

IUPAC Name

bis(2-ethyl-4-methylpentyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C24H38O4/c1-7-19(13-17(3)4)15-27-23(25)21-11-9-10-12-22(21)24(26)28-16-20(8-2)14-18(5)6/h9-12,17-20H,7-8,13-16H2,1-6H3

InChI Key

OQTICVORXAJFST-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C)C)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CC(C)C

Origin of Product

United States

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